molecular formula C17H26O2 B13492152 5-(4-Hexylphenyl)pentanoic acid

5-(4-Hexylphenyl)pentanoic acid

Cat. No.: B13492152
M. Wt: 262.4 g/mol
InChI Key: IOKQOWPHCJWXOV-UHFFFAOYSA-N
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Description

5-(4-Hexylphenyl)pentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a phenyl ring substituted with a hexyl group at the para position and a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hexylphenyl)pentanoic acid typically involves the alkylation of a phenyl ring followed by the introduction of a pentanoic acid chain. One common method is the Friedel-Crafts alkylation, where hexyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride to form 4-hexylbenzene. This intermediate can then undergo a series of reactions to introduce the pentanoic acid chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by oxidation and carboxylation steps. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hexylphenyl)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Quinones or carboxylated derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

5-(4-Hexylphenyl)pentanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of lipid metabolism and as a model compound for understanding the behavior of fatty acids.

    Industry: Used in the production of specialty chemicals, polymers, and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Hexylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Hydroxyphenyl)pentanoic acid: Similar structure but with a hydroxyl group instead of a hexyl group.

    5-Phenylpentanoic acid: Lacks the hexyl substitution on the phenyl ring.

    4-Hexylbenzoic acid: Similar hexyl substitution but with a benzoic acid instead of a pentanoic acid chain.

Uniqueness

5-(4-Hexylphenyl)pentanoic acid is unique due to the presence of both a hexyl group and a pentanoic acid chain, which imparts distinct physicochemical properties and potential for diverse applications. The combination of hydrophobic and hydrophilic regions in the molecule allows for versatile interactions in both organic and aqueous environments.

Biological Activity

5-(4-Hexylphenyl)pentanoic acid is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C17H26O2
  • Molecular Weight: 270.39 g/mol
  • IUPAC Name: this compound

The compound features a hexyl-substituted phenyl group attached to the fifth carbon of the pentanoic acid chain, which contributes to its unique hydrophobic characteristics and influences its reactivity and interactions with biological systems.

This compound interacts with specific molecular targets, acting as a ligand that can bind to receptors or enzymes. This binding modulates the activity of these targets, leading to various biological effects depending on the context. The compound's hydrophobic nature may enhance its ability to integrate into lipid membranes, potentially affecting membrane fluidity and function.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

2. Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, indicating a possible mechanism for mitigating inflammatory responses in biological systems.

3. Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties. It has been shown to modulate pathways associated with neuronal survival and apoptosis, which could be beneficial in neurodegenerative conditions .

Case Studies and Research Findings

StudyFindings
Lipstein et al. (2016)Investigated the optical control of lipid rafts using photoswitchable lipids, including derivatives of this compound, demonstrating their potential in targeted drug delivery systems .
Broichhagen et al. (2014)Explored the use of photoswitchable compounds for controlling insulin release in pancreatic beta cells, highlighting the functional versatility of related compounds .
Trauner et al. (2015)Discussed the development of photopharmacological agents based on fatty acids, including potential applications in precision medicine.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties:

CompoundStructural FeaturesUnique Properties
5-(4-hydroxyphenyl)pentanoic acidHydroxyl group on phenyl ringIncreased hydrophilicity
5-phenylpentanoic acidLacks hexyl substitutionDifferent chemical reactivity

The hexyl substitution in this compound enhances its lipophilicity, which may contribute to its distinct biological activities compared to other derivatives.

Properties

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

5-(4-hexylphenyl)pentanoic acid

InChI

InChI=1S/C17H26O2/c1-2-3-4-5-8-15-11-13-16(14-12-15)9-6-7-10-17(18)19/h11-14H,2-10H2,1H3,(H,18,19)

InChI Key

IOKQOWPHCJWXOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)CCCCC(=O)O

Origin of Product

United States

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